Cas no 1020057-90-2 (5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile)
5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
- 5-Amino-3-methyl-1-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-3-methyl-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-4-carbonitrile
- 5-AMINO-3-METHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBONITRILE
- 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
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- MDL: MFCD08690053
- Inchi: 1S/C12H9F3N4/c1-7-10(6-16)11(17)19(18-7)9-4-2-8(3-5-9)12(13,14)15/h2-5H,17H2,1H3
- InChI Key: CYRNOMCCDRRDKQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)N1C(=C(C#N)C(C)=N1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 367
- XLogP3: 3.1
- Topological Polar Surface Area: 67.6
5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB475132-1 g |
5-Amino-3-methyl-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-4-carbonitrile |
1020057-90-2 | 1g |
€651.60 | 2023-03-02 | ||
| Matrix Scientific | 180625-1g |
5-Amino-3-methyl-1-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile, 95%+ |
1020057-90-2 | 95% | 1g |
$877.00 | 2023-09-11 | |
| abcr | AB475132-1g |
5-Amino-3-methyl-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-4-carbonitrile; . |
1020057-90-2 | 1g |
€651.60 | 2024-08-03 | ||
| abcr | AB475132-5g |
5-Amino-3-methyl-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-4-carbonitrile; . |
1020057-90-2 | 5g |
€1846.50 | 2024-08-03 |
5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile Suppliers
5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile: A Comprehensive Overview
The compound 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile, identified by the CAS number 1020057-90-2, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their diverse biological activities and applications in drug design. The structure of this molecule incorporates a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The substitution pattern on the pyrazole ring includes an amino group at position 5, a methyl group at position 3, and a cyano group at position 4. Additionally, the molecule features a trifluoromethyl-substituted phenyl group attached at position 1 of the pyrazole ring.
The presence of the trifluoromethyl group on the phenyl ring introduces unique electronic and steric properties to the molecule. This substitution pattern enhances the compound's stability and bioavailability, making it an attractive candidate for various applications. Recent studies have highlighted the potential of this compound in the field of agricultural chemistry, particularly as a component in herbicides and fungicides. The pyrazole moiety is known for its ability to inhibit key enzymes involved in plant metabolism, making it a valuable component in crop protection agents.
In addition to its agricultural applications, this compound has shown promise in the realm of pharmaceutical research. The pyrazole ring system is a common structural motif in many drugs due to its ability to interact with various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). The amino and cyano groups present in this molecule further enhance its potential for hydrogen bonding and other non-covalent interactions, which are crucial for drug-target binding.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and microwave-assisted synthesis. These methods not only improve the yield but also reduce the environmental footprint of the production process. The use of trifluoromethyl groups in organic synthesis has gained significant attention due to their ability to modulate physicochemical properties such as lipophilicity and solubility, which are critical factors in drug design.
The structural uniqueness of 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile makes it an ideal candidate for further exploration in medicinal chemistry. Researchers are currently investigating its potential as an anticancer agent, particularly targeting pathways involved in cell proliferation and apoptosis. Initial studies have shown that this compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as a lead compound for anti-cancer drug development.
In conclusion, 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic and medicinal chemistry, positions it as a promising candidate for future innovations in agriculture and pharmaceuticals. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and agrochemicals.
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